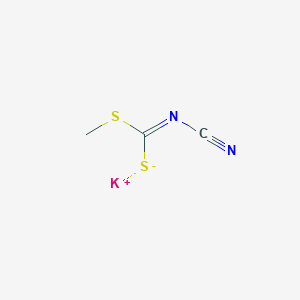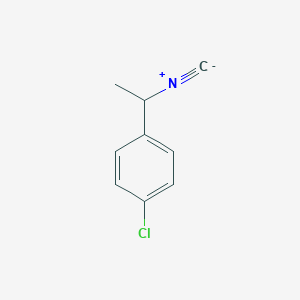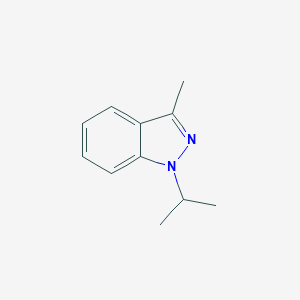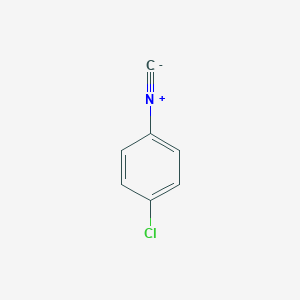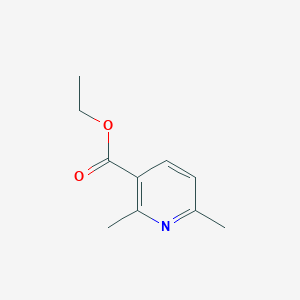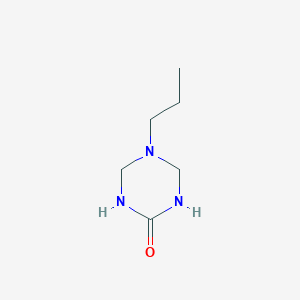
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research as a convulsant agent. It is a white crystalline powder that is soluble in water and ethanol. PTZ is a potent convulsant agent that induces seizures in animals and is commonly used in the laboratory to study the mechanisms of epilepsy.
Mecanismo De Acción
The mechanism of action of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is not fully understood, but it is thought to act by blocking the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and the development of seizures.
Efectos Bioquímicos Y Fisiológicos
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures result in a range of biochemical and physiological effects. These include increased neuronal excitability, altered neurotransmitter release, and changes in gene expression. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures also result in oxidative stress and inflammation, which can contribute to the development of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy. However, there are some limitations to the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one. For example, Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures may not accurately reflect the pathophysiology of all types of epilepsy, and the severity of seizures can vary depending on the dose of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one used.
Direcciones Futuras
There are several future directions for the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in scientific research. One area of focus is the development of new treatments for epilepsy based on the mechanisms of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures. Another area of focus is the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in the study of comorbidities associated with epilepsy, such as depression and anxiety. There is also ongoing research into the development of new animal models of epilepsy that can more accurately reflect the pathophysiology of human epilepsy.
Métodos De Síntesis
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one can be synthesized in several ways. One of the most common methods is the reaction of propylamine with cyanogen chloride to form 5-cyano-1-pentylamine. This intermediate is then reacted with hydrazine to form Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one.
Aplicaciones Científicas De Investigación
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is widely used in scientific research to induce seizures in animals for the study of epilepsy. It is also used to evaluate the efficacy of antiepileptic drugs and to study the mechanisms of epileptogenesis. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy.
Propiedades
Número CAS |
1771-03-5 |
|---|---|
Nombre del producto |
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one |
Fórmula molecular |
C6H13N3O |
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) |
Clave InChI |
DOKOLURCKPWOMU-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=O)NC1 |
SMILES canónico |
CCCN1CNC(=O)NC1 |
Otros números CAS |
1771-03-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



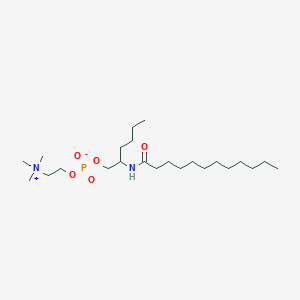

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
